Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate
Description
Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate is an azetidine derivative characterized by a cyclopropylmethyl substituent on the azetidine nitrogen and a methyl ester group at the 3-position. This compound is listed under reference code 10-F236389 by CymitQuimica but is currently discontinued, suggesting challenges in synthesis or commercial viability .
Properties
IUPAC Name |
methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-5-10(6-8)4-7-2-3-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLUEGFRFKJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718453 | |
| Record name | Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-12-7 | |
| Record name | 3-Azetidinecarboxylic acid, 1-(cyclopropylmethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate typically involves the reaction of azetidine-3-carboxylic acid with cyclopropylmethyl bromide in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and cyclopropylmethyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate with analogous compounds:
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity Cyclopropylmethyl vs. In contrast, the benzenesulfonyl group in Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate introduces steric bulk and electron-withdrawing effects, which may alter metabolic stability or binding affinity . tert-Butyl vs. Cyclopropylmethyl (): The tert-butyl group in the hydrochloride salt derivative increases steric hindrance, possibly reducing enzymatic degradation but limiting solubility compared to the smaller cyclopropylmethyl group.
Functional Group Modifications Ester vs.
Synthetic Accessibility The synthesis of azetidine carboxylates often involves hydrogenolysis or hydrolysis of azido intermediates (). For example, ethyl 3-azidoazetidine-3-carboxylates are converted to amino derivatives via Pd/C-catalyzed hydrogenolysis . Modifying substituents (e.g., cyclopropylmethyl) may require tailored alkylation steps, as seen in the preparation of triazole-containing analogs ().
Biological Activity
Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropylmethyl group attached to an azetidine ring, which contributes to its unique pharmacological properties. The compound's structure can be represented as follows:
This compound's molecular weight is approximately 155.19 g/mol, and it has been noted for its lipophilicity, which can influence its bioavailability and interaction with biological targets.
Research indicates that this compound may exhibit diverse biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and metabolic disorders.
- Receptor Modulation : It has potential interactions with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate physiological responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Cyclopropyl Group : The presence of the cyclopropyl moiety enhances the compound's potency and selectivity towards specific biological targets, reducing off-target effects .
- Azetidine Ring : Variations in substituents on the azetidine ring have shown to affect both potency and pharmacokinetic properties, with certain modifications leading to improved efficacy in preclinical models .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value in the low micromolar range, indicating potent anticancer effects .
- Neuroprotective Effects : Research has indicated that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. In animal models, it showed a reduction in markers of neuroinflammation and improved cognitive function .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | Cancer Cell Lines | 2.5 | |
| Neuroprotection | Neuronal Cells | 10 | |
| Enzyme Inhibition | Specific Enzymes | 0.5 |
Table 2: Structure-Activity Relationship Insights
Q & A
Q. What synthetic routes are available for preparing Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a chlorinated precursor (e.g., 2-(4-(6-fluoropyridin-3-yl)-3-(trifluoromethyl)phenyl)benzo[d]oxazol-5-yl)methyl chloride) with methyl azetidine-3-carboxylate hydrochloride. Key steps include:
- Reaction Conditions : Use of polar aprotic solvents (e.g., acetonitrile, methanol) with bases like K₂CO₃ or DIEA at 60–80°C for 3–20 hours .
- Purification : Column chromatography (silica gel, 25% EtOAc in petroleum ether) or preparative HPLC (NH₄HCO₃/MeCN-H₂O) yields the product.
Q. What safety precautions are critical when handling azetidine derivatives like this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps.
- First Aid : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air immediately .
- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can structural characterization resolve ambiguities in synthetic intermediates?
Methodological Answer:
- 1H-NMR Analysis : Key signals include cyclopropylmethyl protons (δ 0.08–0.60 ppm, multiplet) and azetidine ring protons (δ 3.19–3.41 ppm, m). Compare coupling constants (e.g., J = 2.3–7.0 Hz) to confirm stereochemistry .
- LCMS : Monitor [M+H]⁺ ions (e.g., m/z 430.2 for intermediates) to track reaction progress .
Q. What strategies improve yield in cyclopropane-containing heterocycles?
Methodological Answer:
- Solvent Selection : Use methanol or ethanol for better solubility of cyclopropyl intermediates .
- Catalytic Additives : TsOH (0.1 eq.) accelerates oxadiazole ring closure at 80°C, reducing side products .
- Workup : Extract with EtOAC (3×50 mL) to recover polar byproducts; dry over Na₂SO₄ for >99% solvent removal .
Q. How does the cyclopropylmethyl group influence metabolic stability?
Methodological Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LCMS. Cyclopropane’s ring strain reduces oxidative metabolism compared to linear alkyl groups.
- Comparative Data : Analogues without cyclopropane show 2–3x faster clearance in preclinical models .
Q. What analytical methods validate purity for in vivo studies?
Methodological Answer:
- HPLC-DAD : Use C18 columns (MeCN/H₂O + 0.1% TFA) to detect impurities <0.1% .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
